molecular formula C11H15F2NO B7975562 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine

Cat. No.: B7975562
M. Wt: 215.24 g/mol
InChI Key: UVMQHUQFNOJNSG-UHFFFAOYSA-N
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Description

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a 2,2-difluoroethoxy group at the para position and a methyl group at the meta position. Its synthesis likely involves halogenation and etherification steps, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMQHUQFNOJNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A less common route involves reductive amination of 4-(2,2-difluoroethoxy)-3-methylacetophenone. This two-step process includes:

  • Condensation of the ketone with ammonium acetate to form an imine intermediate.

  • Reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

4-(2,2-Difluoroethoxy)-3-methylacetophenoneNH4OAcImineNaBH3CN1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine\text{4-(2,2-Difluoroethoxy)-3-methylacetophenone} \xrightarrow{\text{NH}4\text{OAc}} \text{Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Advantages :

  • Avoids handling hazardous alkylating agents.

  • Enables stereochemical control if chiral amines are desired.

Limitations :

  • Lower overall yield (45–55%) due to imine instability.

  • Requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate the nucleophilic substitution step. Trials at 150°C for 30 minutes achieved comparable yields (70%) to conventional heating while reducing reaction times by 80%. This method is particularly advantageous for scale-up operations, as it minimizes thermal degradation of sensitive intermediates.

Purification and Characterization

Isolation Techniques

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and water to remove inorganic salts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent achieves >95% purity.

  • Recrystallization : Methanol or isopropanol trituration enhances crystalline purity to 99%.

Analytical Data

Property Value Method
Melting Point112–114°CDifferential Scanning Calorimetry (DSC)
HPLC Purity99.64%C18 Column, 0.1% TFA/ACN Gradient
IR (KBr)3350 cm⁻¹ (N-H), 1240 cm⁻¹ (C-F)FT-IR Spectroscopy

Comparative Analysis of Methods

Method Yield Purity Reaction Time Scalability
Nucleophilic Substitution85–90%>95%12–24 hExcellent
Reductive Amination45–55%90–92%48 hModerate
Microwave-Assisted70%94%0.5 hLimited

The nucleophilic substitution route remains the industrial standard due to its balance of efficiency and scalability. However, microwave-assisted synthesis shows promise for high-throughput applications despite current equipment limitations .

Chemical Reactions Analysis

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is utilized as a building block in:

  • Synthesis of Pharmaceuticals: It serves as a precursor for creating various drug compounds, particularly those targeting specific biological pathways.
  • Agrochemicals: The compound's properties make it suitable for developing pesticides and herbicides with enhanced efficacy.

Biology

The compound's structural characteristics allow it to interact with biological systems effectively:

  • Biochemical Studies: It is used in research to understand enzyme interactions and receptor binding mechanisms.
  • Drug Discovery: Ongoing studies are investigating its potential as a therapeutic agent due to its ability to modulate biological activity.

Medicine

Research is focused on its applications in:

  • Therapeutic Development: Investigations are underway to assess its efficacy in treating various conditions by acting on specific molecular targets.
  • Active Pharmaceutical Ingredients (APIs): It plays a crucial role in synthesizing APIs for new drugs.

Table 1: Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesApplication AreaObserved Activity
1-(4-(2,2-Difluoroethoxy)-3-methoxyphenyl)ethanamineMethoxy instead of methylDrug synthesisVaries based on substitution
1-(4-(2,2-Difluoroethoxy)-3-chlorophenyl)ethanamineChlorine atom presentAgrochemical developmentEnhanced reactivity

Mechanism of Action

The mechanism of action of 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds, thereby influencing its binding affinity and specificity. The ethanamine moiety may interact with amino acid residues in proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Fluorinated Substituents
Compound Name Substituents on Phenyl Ring Amine Chain Key Differences CAS Number References
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine 4-(2,2-Difluoroethoxy), 3-methyl Ethanamine Reference compound N/A
1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine 4-(2,2-Difluoroethoxy), 3-methoxy Ethanamine Methoxy vs. methyl group at position 3 1178711-09-5
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanamine 4-(2,2,2-Trifluoroethoxy) Ethanamine Trifluoroethoxy vs. difluoroethoxy group 942938-39-8
(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanamine 2-(2,2-Difluoroethoxy), 5-fluoro Ethanamine Substituent positions (2,5 vs. 3,4) N/A (Ref: 10-F759131)
2-(4-(Trifluoromethoxy)phenyl)ethanamine 4-(Trifluoromethoxy) Ethanamine Trifluoromethoxy vs. difluoroethoxy 170015-99-3

Key Observations :

  • Fluorination Pattern: The number and position of fluorine atoms in the ethoxy group significantly influence physicochemical properties.
  • Substituent Position : Moving the difluoroethoxy group from the para (target compound) to the ortho position (e.g., in ) introduces steric hindrance, which may affect receptor binding or metabolic stability.
  • Functional Group Variations : Replacing the methyl group with methoxy () changes electronic effects (electron-donating vs. weakly electron-withdrawing), impacting reactivity and solubility.
Analogues with Shorter Amine Chains
Compound Name Substituents on Phenyl Ring Amine Chain Key Differences CAS Number References
[4-(2,2-Difluoroethoxy)phenyl]methanamine 4-(2,2-Difluoroethoxy) Methanamine Shorter chain (CH2NH2 vs. CH2CH2NH2) 1804129-84-7
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-Fluoro, 3-methoxy Ethanamine Fluorine instead of difluoroethoxy 1157581-09-3

Key Observations :

  • Substituent Replacement : Fluorine at position 4 () simplifies the structure but removes the ether functionality, altering metabolic pathways.
Pharmacologically Relevant Analogues
Compound Name Substituents on Phenyl Ring Amine Chain Pharmacological Notes CAS Number References
2-(3,4-Dihydroxyphenyl)ethylamine (Dopamine HCl) 3,4-Dihydroxy Ethanamine Neurotransmitter; lacks fluorination 62-31-7
Rivastigmine (Acetylcholinesterase Inhibitor) Piperazine/ketoiminoethyl groups Complex Clinical use in Alzheimer’s; distinct scaffold N/A

Key Observations :

  • Biological Activity : Dopamine () shares the ethanamine chain but lacks fluorinated substituents, highlighting the role of fluorine in modulating pharmacokinetics (e.g., blood-brain barrier penetration).
  • Structural Complexity : Rivastigmine () demonstrates that bulkier substituents (e.g., piperazine) are tolerated in therapeutic agents, suggesting opportunities for functionalizing the target compound.

Biological Activity

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is an organic compound notable for its unique chemical structure, which includes a difluoroethoxy group and an ethanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

  • IUPAC Name: 1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine
  • Molecular Formula: C11H15F2NO
  • Molecular Weight: 215.2397 g/mol
  • CAS Number: 1373916-20-1

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoroethoxy group enhances the compound's ability to form hydrogen bonds, which may increase its binding affinity to biological targets. The ethanamine portion can interact with amino acid residues, potentially modulating protein activity and leading to various pharmacological effects .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, with reported IC50 values indicating their potency. For instance, structural modifications can enhance activity against specific cancer types .
  • Neuropharmacological Effects: The compound's ability to influence neurotransmitter systems may suggest potential applications in treating neurological disorders .
  • Antimicrobial Properties: Preliminary studies indicate that certain analogs may possess antimicrobial activities, although further research is required to confirm these effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Study ReferenceCompoundBiological ActivityIC50 Value
3eAnticancer7.3 ± 1.5 μM
ARN16267Anticancer107.8 ± 10.1 μM
3hAntimicrobialNot specified

These studies highlight the potential of fluorinated compounds in enhancing biological activity through improved lipophilicity and interaction profiles.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for drug development. Its derivatives are being explored for their therapeutic potential in various fields, including:

  • Cancer Therapy: Modifications to enhance selectivity and potency against tumor cells.
  • Neurological Disorders: Investigating effects on neurotransmitter systems for potential treatments.
  • Antimicrobial Agents: Exploring efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(2,2-difluoroethoxy)-3-methylphenyl)ethanamine, and how can purity be validated?

  • Methodology :

  • Nucleophilic substitution : React 3-methyl-4-hydroxyphenylethanamine with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Purity validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and confirm via ¹⁹F NMR to assess fluorinated byproducts. Compare retention times and spectral data with reference standards .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include a triplet for -CF₂- protons (~δ 4.5–5.0 ppm, J = 12 Hz) and aromatic protons (δ 6.8–7.2 ppm). The ethanamine chain shows a singlet at δ 1.3 ppm (CH₃) and a multiplet for NH₂ .
  • High-resolution mass spectrometry (HRMS) : Expected [M+H]⁺ for C₁₁H₁₄F₂NO: 222.1038 .

Q. What are the critical physicochemical properties influencing its experimental handling?

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for dissolution (test via UV-Vis at λ = 254 nm).
  • Stability : Store at -20°C under inert atmosphere; monitor decomposition via TLC (silica gel, ethyl acetate/hexane 1:1) over 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce difluoroethyl side products?

  • Approach :

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and base (NaH vs. K₂CO₃).
  • Findings : THF at 80°C with K₂CO₃ reduces side-product formation (<5% by GC-MS) while achieving ~75% yield .

Q. How to resolve contradictions in reported biological activity across studies?

  • Strategy :

  • Standardized assays : Use a panel of receptor-binding assays (e.g., serotonin receptors 5-HT₁A/₂A) with controlled cell lines (HEK293) and IC₅₀ comparisons.
  • Meta-analysis : Cross-reference data from PubChem (CID: 39201802) and independent studies to identify batch-dependent variability (e.g., impurity profiles) .

Q. What advanced techniques characterize its metabolic stability in vitro?

  • Protocol :

  • Liver microsome assay : Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite ID : Use UPLC-QTOF to detect hydroxylated or defluorinated metabolites (e.g., m/z 238.0892 for hydroxylated derivative) .

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